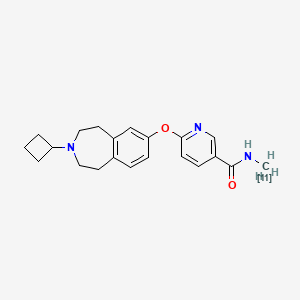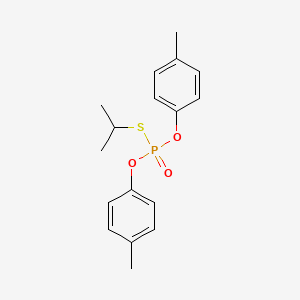
Phosphorothioic acid, S-(1-methylethyl) O,O-bis(4-methylphenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, S-(1-methylethyl) O,O-bis(4-methylphenyl) ester is a chemical compound with the molecular formula C13H21O3PS2 and a molecular weight of 320.41 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of Phosphorothioic acid, S-(1-methylethyl) O,O-bis(4-methylphenyl) ester involves several steps. One common method includes the reaction of phosphorothioic acid with isopropyl alcohol and 4-methylphenol under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale reactors and continuous monitoring to maintain product quality and yield.
Chemical Reactions Analysis
Phosphorothioic acid, S-(1-methylethyl) O,O-bis(4-methylphenyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphorothioic group to a phosphine oxide.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphorothioic acid, S-(1-methylethyl) O,O-bis(4-methylphenyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate linkages.
Biology: This compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Phosphorothioic acid, S-(1-methylethyl) O,O-bis(4-methylphenyl) ester involves its interaction with specific molecular targets. The phosphorothioate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context .
Comparison with Similar Compounds
Phosphorothioic acid, S-(1-methylethyl) O,O-bis(4-methylphenyl) ester can be compared with other similar compounds, such as:
- Phosphorothioic acid, O,O-bis(1-methylethyl) O-[4-(methylthio)phenyl] ester
- Phosphorothioic acid, O- [5-chloro-1- (1-methylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester
- Phosphorothioic acid, S-[2-[(1-cyano-1-methylethyl)amino]-2-oxoethyl] O,O-diethyl ester
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific ester and phosphorothioate groups, which confer distinct properties and reactivity patterns.
Properties
CAS No. |
53066-69-6 |
|---|---|
Molecular Formula |
C17H21O3PS |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-methyl-4-[(4-methylphenoxy)-propan-2-ylsulfanylphosphoryl]oxybenzene |
InChI |
InChI=1S/C17H21O3PS/c1-13(2)22-21(18,19-16-9-5-14(3)6-10-16)20-17-11-7-15(4)8-12-17/h5-13H,1-4H3 |
InChI Key |
KQJLTJLABOVHDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C)SC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


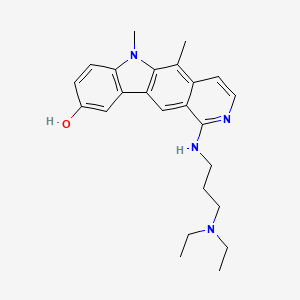
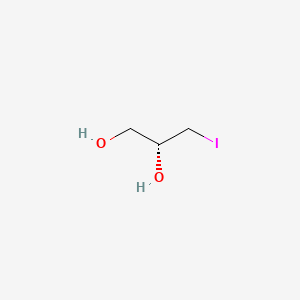
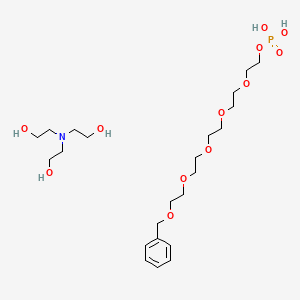
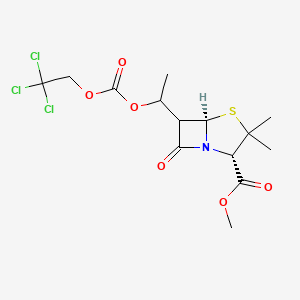
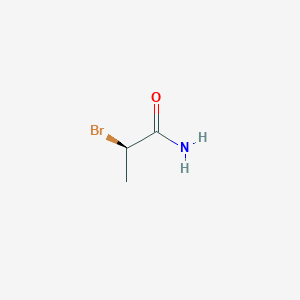
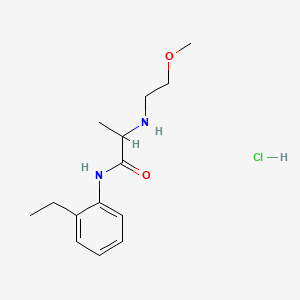
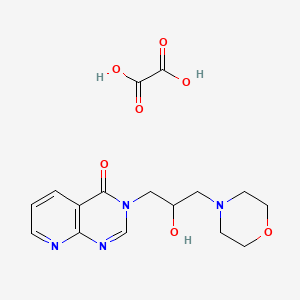


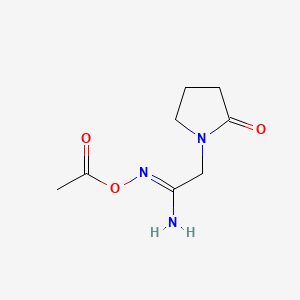
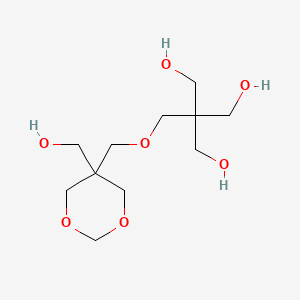
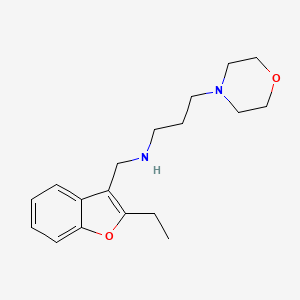
![3-[3-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]propylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12734569.png)
